- Scopoletin manufacturing method, Korea, , ,
Cas no 92-61-5 (Scopoletin)
Scopoletin Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-6-methoxy-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
- 6-Methoxy-7-hydroxycoumarin
- 6-Methylesculetin
- 6-O-Methylesculetin
- 7-hydroxy-6-methoxy-2h-1-benzopyran-2-on
- 7-hydroxy-6-methoxy-coumari
- beta-Methylesculetin
- Buxuletin
- Scopoletine
- 7-hydroxy-6-methoxychromen-2-one
- Scopoletin
- SCOPOLETIN(AS)
- SCOPOLETIN(AS) PrintBack
- SCOPOLETIN(P) (AHP Verified)
- 6-methoxy-7-hydroxy-coumarin
- 6-MethoxyuMbelliferone
- 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
- 7-hydroxy-6-methoxy-2H-benzopyran-2-one
- 7-Hydroxy-6-methoxycoumarin
- Chrysatropic acid
- Esculetin-6-Methyl ester
- Gelseminic acid
- Murrayetin
- Scopoletol
- β-Methylesculetin
- Escopoletin
- Esculetin-6-methyl Ether
- [ "7-Hydroxy-6-methoxycoumarin" ]
- Esculetin 6-methyl ether
- .beta.-Methylesculetin
- COUMARIN
- 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy-6-methoxy- (8CI)
- MeSH ID: D012603
- NSC 405647
- SR-01000841273
- SPBio_000994
- SCOPOLETIN [MI]
- 6-methoxy-7-oxidanyl-chromen-2-one
- NCGC00016349-01
- Prestwick2_000962
- CS-5791
- s3881
- Acid, Gelseminic
- Prestwick0_000962
- Spectrum2_001207
- 92-61-5
- BRD-K96163925-001-09-9
- SMR000112541
- DTXCID5048766
- 7-hydroxy 6-methoxy coumarine
- NCGC00016349-02
- MEGxp0_001192
- BPBio1_001061
- NCGC00094973-01
- Spectrum4_001054
- SCOPOLETIN [USP-RS]
- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- (9CI)
- BDBM50156693
- Prestwick1_000962
- FT-0631451
- 5-18-03-00203 (Beilstein Handbook Reference)
- BCP13342
- AC-34125
- A-Methylaesculetin
- 7-Hydroxy-5-methoxycoumarin
- NCGC00094973-03
- Prestwick3_000962
- 7-hydroxy-6-methoxy-chromen-2-one
- HMS1921N16
- CHEMBL71851
- NCGC00016349-06
- Aesculetin 6-methyl ether
- C01752
- MLS002472878
- S-2000
- 7-Hydroxy-6-methoxy-2H-chromen-2-one #
- UNII-KLF1HS0SXJ
- COPOLETIN
- DTXSID0075368
- NCGC00016349-07
- BSPBio_002944
- Spectrum3_001532
- AS-65759
- EINECS 202-171-9
- 1ST40126
- NCGC00016349-05
- Acid, Chrysotropic
- HY-N0342
- S0367
- Q2472366
- Scopoletin, United States Pharmacopeia (USP) Reference Standard
- HMS502D22
- NCGC00016349-04
- T83
- SPBio_002884
- KBioGR_001348
- 7-hydroxy-6-methoxy-1-benzopyran-2-one
- KLF1HS0SXJ
- NCGC00016349-03
- 7-hydroxy-6-methoxy-coumarin
- IDI1_000720
- SCHEMBL147702
- HMS1571A05
- b-Methylaesculetin
- NINDS_000720
- SCOPOLETIN (USP-RS)
- COUMARIN, 7-HYDROXY-6-METHOXY-
- HMS2268G04
- Chrysotropic Acid
- SPECTRUM1502242
- AB00443525
- SR-01000841273-4
- 0B4B9FAA-686D-4977-AA08-65F8E4F1977C
- CCRIS 3592
- MLS002154074
- NSC405647
- TD8126
- Gelseminic acid;Chrysatropic acid
- DivK1c_000720
- BIDD:PXR0125
- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE) [DSC]
- CHEBI:17488
- NCGC00094973-02
- NS00007731
- MFCD00006872
- SR-01000841273-3
- KBio1_000720
- HMS3885K10
- AKOS000277133
- BRD-K96163925-001-06-5
- beta -methylesculetin
- NSC-405647
- NCI60_003834
- HMS2098A05
- CCG-39140
- KBio3_002444
- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE)
- BRN 0156296
- Spectrum5_000654
- Scopoletin, analytical standard
- Scopoletin, >=99%
- TNP00096
- NCGC00016349-08
- Baogongteng B
- BSPBio_000963
- CAS-92-61-5
- ACon1_000143
- A844290
- Dataset-S1.1
- 7-Hydroxy 6-methoxycoumarin
- Dataset-S1.68
- MLSMR
- Scopoletin?
- Scopoletin7-Hydroxy-6-methoxy-2H-chromen-2-one; 6-Methylesculetin; Chrysatropic acid
- ALBB-023369
- DB-050232
- Scopoletin;6-Methoxyumbelliferone; 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one
- STL570289
-
- MDL: MFCD00006872
- Inchi: 1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
- InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C(=CC(=C(C=2)OC)O)O1
Computed Properties
- Exact Mass: 192.04200
- Monoisotopic Mass: 192.04225873 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
- Molecular Weight: 192.17
Experimental Properties
- Color/Form: Powder
- Density: 1.2932 (rough estimate)
- Melting Point: 203-205 °C (lit.)
- Boiling Point: 288.14°C (rough estimate)
- Flash Point: 172.4ºC
- Refractive Index: 1.5430 (estimate)
- Solubility: 1e+006 mg/L @ 25 °C (est)
- Water Partition Coefficient: Slightly soluble
- PSA: 59.67000
- LogP: 1.50720
- Merck: 8408
- FEMA: 2699
- Solubility: It is slightly soluble in water or cold ethanol, soluble in hot ethanol or hot glacial acetic acid, easily soluble in chloroform, and almost insoluble in benzene.
Scopoletin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:GN6930000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Scopoletin Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Scopoletin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0342-50mg |
Scopoletin |
92-61-5 | 99.70% | 50mg |
¥700 | 2024-05-24 | |
| MedChemExpress | HY-N0342-100mg |
Scopoletin |
92-61-5 | 99.89% | 100mg |
¥358 | 2025-04-15 | |
| MedChemExpress | HY-N0342-200mg |
Scopoletin |
92-61-5 | 99.70% | 200mg |
¥1600 | 2024-05-24 | |
| S e l l e c k ZHONG GUO | S3881-50mg |
Scopoletin |
92-61-5 | 99.99% | 50mg |
¥795.09 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100945-20mg |
Scopoletin |
92-61-5 | ,≥98% | 20mg |
¥350.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100945-10mg |
Scopoletin |
92-61-5 | ,≥98% | 10mg |
¥308.90 | 2023-09-01 | |
| ChemFaces | CFN97494-20mg |
Scopoletin |
92-61-5 | >=98% | 20mg |
$30 | 2021-07-22 | |
| DC Chemicals | DC23060-100 mg |
Scopoletin |
92-61-5 | >98%, Standard References Grade | 100mg |
$400.0 | 2022-02-28 | |
| DC Chemicals | DC23060-250 mg |
Scopoletin |
92-61-5 | >98%, Standard References Grade | 250mg |
$700.0 | 2022-02-28 | |
| DC Chemicals | DC23060-1 g |
Scopoletin |
92-61-5 | >98%, Standard References Grade | 1g |
$1300.0 | 2022-02-28 |
Scopoletin Production Method
Production Method 1
Production Method 2
- Method for preparing scopoletin from 2,4-dihydroxy-5-methoxy benzaldehyde, China, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
- Synthesis and biological evaluation of scopoletin derivatives, Bioorganic & Medicinal Chemistry, 2013, 21(1), 84-92
Production Method 4
- Preparation of scopoletin derivatives as antitumor agents, China, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
- Synthesis and in vitro antitumor activity of novel scopoletin derivatives, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5008-5012
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
- Synthesis and antitumor activity of scopoletin derivatives, Letters in Drug Design & Discovery, 2012, 9(4), 397-401
Production Method 7
Production Method 8
- New Approach for the Construction of the Coumarin Frame and Application in the Total Synthesis of Natural Products, Helvetica Chimica Acta, 2011, 94(2), 185-198
Production Method 9
- An improved and large scale synthesis of the natural coumarin scopoletin, Archiv der Pharmazie (Weinheim, 1995, 328(10), 737-8
Production Method 10
1.2 Solvents: Dichloromethane ; 1.5 h, rt
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst, Journal of Organic Chemistry, 2003, 68(18), 7101-7103
Production Method 11
1.2 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment, Bioorganic & Medicinal Chemistry, 2021, 29,
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
- Gastroprotective activity of synthetic coumarins: Role of endogenous prostaglandins, nitric oxide, non-protein sulfhydryls and vanilloid receptors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5732-5735
Production Method 13
1.2 0.3 h, 0 - 5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- An expedient method for regioselective methylation of catechol coumarins, Chemical Research in Chinese Universities, 2016, 32(5), 786-791
Production Method 14
- Total synthesis of six 3,4-unsubstituted coumarins, Molecules, 2013, 18(12), 15613-15623
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water
- Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 147-151
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23
Production Method 17
- New syntheses in the coumarin series, Journal of Organic Chemistry, 1962, 27, 3083-5
Production Method 18
- First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin D, SynOpen, 2019, 3(2), 49-54
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
- Synthesis and acaricidal activities of scopoletin phenolic ether derivatives: QSAR, molecular docking study and in silico ADME predictions, Molecules, 2018, 23(5),
Production Method 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.3 Solvents: N,N-Diethylaniline ; 5 h, 180 °C; 180 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
- Scopoletin derivative, its application in preparation of anticoagulant drug for treatment of venous thrombosis disease, and its preparation, China, , ,
Scopoletin Raw materials
- propanedioic acid
- ethyl 3,3-diethoxypropanoate
- 4-Methoxybenzene-1,3-diol
- Asaraldehyde
- ethyl propiolate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxy-3-(phenylmethoxy)phenyl ester, (2E)-
- 2,4-Dihydroxy-5-methoxybenzaldehyde
- Ethyl 3-oxopropanoate
- Scoparone
- 2H-1-Benzopyran-2-one, 6-methoxy-7-(methoxymethoxy)-
- Esculetin
Scopoletin Preparation Products
Scopoletin Suppliers
Scopoletin Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives 7-hydroxycoumarins
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- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Scopoletin
Introduction to Scopoletin (CAS No. 92-61-5)
Scopoletin, a naturally occurring coumarin derivative, is a compound of significant interest in the field of pharmaceuticals and biochemical research. With the chemical formula C9H6O3, it is identified by the CAS number 92-61-5, which uniquely distinguishes it in scientific literature and databases. This compound has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
The structural framework of Scopoletin consists of a benzopyranone core, which is a hallmark of many bioactive coumarins. This particular structure imparts upon it a range of pharmacological properties that make it a subject of extensive study. The presence of a hydroxyl group at the 7-position and a methoxy group at the 8-position enhances its reactivity and interaction with biological targets, contributing to its multifaceted roles in biochemical pathways.
Recent research has highlighted the anti-inflammatory, antioxidant, and neuroprotective properties of Scopoletin. Studies have demonstrated its ability to modulate various signaling pathways involved in inflammation, such as NF-κB and MAPK, thereby reducing pro-inflammatory cytokine production. This makes Scopoletin a promising candidate for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory effects, Scopoletin has shown significant antioxidant activity. Oxidative stress is implicated in numerous pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. Preclinical studies have indicated that Scopoletin can scavenge free radicals and protect cells from oxidative damage, potentially mitigating the progression of these diseases.
The neuroprotective potential of Scopoletin has been particularly intriguing. Research has suggested that it may help protect against neuronal damage by inhibiting the activation of microglia and reducing the release of neurotoxic substances. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for its use in treating central nervous system disorders.
Scopoletin's role in metabolic health is another area of growing interest. Emerging evidence suggests that it may influence glucose metabolism and insulin sensitivity, making it a candidate for managing type 2 diabetes. By enhancing insulin signaling and reducing glucose production in the liver, Scopoletin could offer benefits in regulating blood sugar levels.
The compound's antimicrobial properties have also been explored. Studies have shown that Scopoletin can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes or interfering with vital metabolic processes. This potential makes it an attractive candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.
The source of Scopoletin is diverse, with natural extracts from various plants being common sources. Plants such as *Aesculus turbinata*, *Cichorium intybus*, and *Prunella vulgaris* are known to contain significant amounts of this compound. Sustainable extraction methods are being developed to ensure the availability of Scopoletin without compromising environmental integrity.
In conclusion, Scopoletin (CAS No. 92-61-5) is a versatile compound with a wide array of biological activities that make it valuable in pharmaceutical research and development. Its anti-inflammatory, antioxidant, neuroprotective, metabolic-regulating, and antimicrobial properties position it as a promising candidate for future therapeutic applications. Continued research into its mechanisms of action and potential clinical uses will further solidify its role in modern medicine.